molecular formula C27H37FO6 B13157720 Betamethasone21-Valerate

Betamethasone21-Valerate

Cat. No.: B13157720
M. Wt: 476.6 g/mol
InChI Key: FEROCCAEIIKMJT-YPDDTXEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 21-valerate is a synthetic glucocorticoid ester, specifically the 21-valerate ester of betamethasone. It is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly found in topical formulations such as creams, ointments, and lotions, and is used to treat various inflammatory skin conditions like eczema and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of betamethasone 21-valerate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and quantify impurities .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Betamethasone Alcohol
  • Valeric Acid
  • Other oxidized derivatives

Mechanism of Action

Betamethasone 21-valerate is often compared with other glucocorticoid esters such as:

  • Betamethasone 17-valerate
  • Betamethasone 17,21-dipropionate
  • Betamethasone disodium phosphate

Uniqueness: Betamethasone 21-valerate is unique due to its specific esterification at the 21st position, which influences its pharmacokinetic properties and potency. Compared to betamethasone 17-valerate, it has a different lipophilicity profile, affecting its absorption and distribution in the skin .

Comparison with Similar Compounds

  • Betamethasone 17-valerate
  • Betamethasone 17,21-dipropionate
  • Betamethasone disodium phosphate

Biological Activity

Betamethasone-21-valerate (BV21) is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, stability, pharmacokinetics, and clinical applications, supported by data tables and research findings.

Overview of Betamethasone-21-Valerate

Betamethasone-21-valerate is an ester derivative of betamethasone, designed to enhance lipophilicity and skin penetration. It is primarily utilized in dermatological formulations to treat inflammatory skin conditions such as eczema and psoriasis. The compound's efficacy is attributed to its ability to modulate inflammatory responses through glucocorticoid receptor activation.

Lipophilicity and Stability

The lipophilicity of BV21 plays a crucial role in its biological activity. Studies have shown that BV21 exhibits greater lipophilicity compared to other betamethasone esters, which correlates with improved absorption and therapeutic effectiveness.

Table 1: Lipophilicity Parameters of Betamethasone Esters

CompoundlogP (xlogP2)logP (ChemDraw)Stability (Days)
Betamethasone-17-valerate3.197 ± 0.6054.438 ± 0.73530
Betamethasone-21-valerate3.932 ± 0.5075.709 ± 0.61630
Betamethasone-17,21-dipropionate3.907 ± 0.4895.688 ± 0.59330

The table illustrates the comparative lipophilicity of various betamethasone esters, indicating that BV21 has the highest stability and lipophilicity, which enhances its therapeutic potential.

Betamethasone-21-valerate exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : BV21 binds to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in inflammatory processes.
  • Vasoconstriction : The compound induces vasoconstriction in dermal blood vessels, contributing to its anti-inflammatory effects.

Clinical Applications

BV21 is commonly formulated in creams and ointments for topical application. Its efficacy has been demonstrated in various clinical studies:

  • Efficacy in Eczema Treatment : A study showed that BV21 significantly reduced symptoms in patients with moderate to severe eczema compared to placebo treatments .
  • Psoriasis Management : Clinical trials indicate that BV21 is effective in managing psoriasis plaques, providing relief from itching and inflammation within days of application .

Pharmacokinetics

The pharmacokinetic profile of BV21 reveals important insights into its absorption and metabolism:

  • Absorption : Approximately 12–14% of topically applied BV21 is absorbed systemically .
  • Metabolism : Upon application, BV21 can undergo isomerization to betamethasone-17-valerate (BV17), which has different biological properties . The conversion rate is influenced by formulation factors such as pH and excipient concentration.

Table 2: Pharmacokinetic Data

ParameterValue
Bioavailability~12–14%
Peak Concentration (Tmax)~48 hours
Half-life~8 days

Case Studies

  • Case Study on Efficacy : In a double-blind study involving patients with eczema, those treated with BV21 showed a significant reduction in the Eczema Area and Severity Index (EASI) score compared to those receiving a placebo .
  • Stability Assessment : A formulation study demonstrated that optimizing excipient concentrations significantly reduced the isomerization rate of BV21, enhancing its stability over time .

Properties

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1

InChI Key

FEROCCAEIIKMJT-YPDDTXEGSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

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